An In-depth Technical Guide to 4-Chlorobutanal: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 4-Chlorobutanal: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobutanal, a bifunctional organic compound, serves as a versatile intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals. Its unique structure, featuring both an aldehyde and an alkyl chloride, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties, structural details, and key synthetic methodologies of 4-chlorobutanal. Detailed data is presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding for research, development, and drug discovery applications.
Chemical Structure and Identification
4-Chlorobutanal is a four-carbon aldehyde with a chlorine atom at the terminal (C4) position.[1] This arrangement provides two reactive sites for sequential or selective chemical modifications.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | 4-chlorobutanal[1][2][3] |
| Synonyms | 4-chlorobutyraldehyde, γ-chlorobutyraldehyde[1][4] |
| CAS Number | 6139-84-0[1][2] |
| Molecular Formula | C₄H₇ClO[1][2][5] |
| SMILES | C(CC=O)CCl[1][2][5] |
| InChI | InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2[1][2] |
| InChIKey | DOQLCJMCQWQQHK-UHFFFAOYSA-N[1][2][5] |
Physicochemical Properties
The physical and chemical properties of 4-chlorobutanal are summarized below. It is a flammable liquid and should be handled with appropriate safety precautions.[2][4]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 106.55 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[4] |
| Density (estimate) | 1.031 - 1.106 g/cm³[6] |
| Boiling Point (estimate) | 118.4 - 158 °C at 760 mmHg[4][6][7] |
| Flash Point | 51 °C[1][4][6] |
| Vapor Pressure | 2.68 mmHg at 25°C[4] |
| Refractive Index (estimate) | 1.41 - 1.4466[4][6] |
| Topological Polar Surface Area | 17.1 Ų[3] |
| XLogP3 | 1.2[6] |
Synthesis and Experimental Protocols
Several synthetic routes to 4-chlorobutanal have been established. The most common methods involve the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.
Oxidation of 4-Chloro-1-butanol (B43188)
A primary route to 4-chlorobutanal is the oxidation of 4-chloro-1-butanol.[1] Various oxidizing agents can be employed, with careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. A study at the University of Louisville investigated this synthesis using potassium dichromate.[4]
Caption: Workflow for the synthesis of 4-chlorobutanal via oxidation.
Experimental Protocol (Adapted from Moore, 1947): [4]
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Reagents: 4-chloro-1-butanol (tetramethylenechlorhydrin), potassium dichromate, glacial acetic acid.
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Procedure: A series of experiments were conducted to determine optimal conditions. In a representative experiment, 0.0100 moles of 4-chloro-1-butanol were reacted with 0.00340 moles of potassium dichromate in 50 mL of glacial acetic acid. The reaction was heated to 105°C for a short duration (e.g., 3 minutes).
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Work-up: The reaction mixture would typically be cooled, diluted with water, and extracted with a suitable organic solvent like diethyl ether. The organic extracts would then be washed, dried, and the solvent evaporated. Purification is achieved by vacuum distillation. Note: Yields under these specific conditions were reported to be highly satisfactory.[4]
Reduction of 4-Chlorobutyric Acid Chloride
The reduction of 4-chlorobutyric acid chloride, often using a poisoned noble metal catalyst, is another viable synthetic method.[1]
From 1,1-Dimethoxy-4-hydroxybutane
A patented process describes a two-step synthesis starting from 1,1-dimethoxy-4-hydroxybutane, which is first converted to its chloro-acetal derivative and then hydrolyzed.
Caption: Two-step synthesis of 4-chlorobutanal from a protected precursor.
Experimental Protocol (Adapted from Patent US4691062A):
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Step 1 - Synthesis of 1,1-dimethoxy-4-chlorobutane: 129 grams of 1,1-dimethoxy-4-hydroxybutane are slowly added to a solution of 315 grams of triphenylphosphine, 67.2 grams of quinoline, and 2.9 grams of triethylamine (B128534) in 362 ml of carbon tetrachloride at 20°C with cooling. The reaction is stirred for two hours post-addition. The mixture is filtered, and the filtrate is distilled under reduced pressure (18 mbar) to yield 1,1-dimethoxy-4-chlorobutane (boiling point 68°C).
-
Step 2 - Hydrolysis: The resulting 1,1-dimethoxy-4-chlorobutane is added to 1 liter of 0.2N sulfuric acid at 50°C and stirred for two hours. After cooling, the mixture is extracted with methylene (B1212753) chloride. The combined organic phases are washed with sodium carbonate solution and water, dried over magnesium sulfate, and concentrated. The final product, 4-chlorobutanal, is obtained by distillation (boiling point 74°C).
Chemical Reactivity
The reactivity of 4-chlorobutanal is dominated by its aldehyde functional group, which readily participates in a variety of reactions.[1]
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Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the formation of alcohols and other derivatives.
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Condensation Reactions: It undergoes condensation with amines to form imines and with alcohols to form acetals. The formation of acetals is a common strategy to protect the aldehyde group during multi-step syntheses.[1]
-
Polymerization: Under the influence of heat, 4-chlorobutanal can polymerize.[1]
-
Fischer Indole (B1671886) Synthesis: It serves as a key precursor in the Fischer indole synthesis, reacting with hydrazines to form indole ring structures, which are vital scaffolds in many pharmaceutical compounds.[1]
Caption: Major reaction pathways for the aldehyde group in 4-chlorobutanal.
Spectroscopic Characterization
While public spectral databases for 4-chlorobutanal are limited, its structure allows for the prediction of key spectroscopic features.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A triplet around 9.8 ppm. - Methylene (α to CHO): A triplet of doublets around 2.7 ppm. - Methylene (β to CHO): A quintet around 2.1 ppm. - Methylene (α to Cl): A triplet around 3.6 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region, expected around 202 ppm. - Carbon (α to Cl): A signal around 44 ppm. - Carbon (α to CHO): A signal around 40 ppm. - Carbon (β to CHO): A signal around 23 ppm. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹. - C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. - C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹. - C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 106, with an M+2 peak at m/z 108 (approx. 1/3 intensity) due to the ³⁷Cl isotope.[8] - Key Fragments: Loss of Cl (m/z 71), loss of CH₂Cl (m/z 57), and cleavage products characteristic of aldehydes. Predicted collision cross-section data for various adducts are available.[5][8] |
Safety and Handling
4-Chlorobutanal is classified as a hazardous and flammable compound.[1][2]
-
Hazards: It is a flammable liquid and vapor.[2][6] It is toxic upon inhalation, ingestion, or skin contact and can cause irritation to the eyes, skin, and respiratory system.[1]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Applications in Research and Development
The dual reactivity of 4-chlorobutanal makes it a valuable intermediate in organic synthesis.
-
Pharmaceuticals: It is a building block for complex molecules and heterocyclic systems, such as indoles, which are prevalent in many drug candidates.[1]
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Agrochemicals: It is utilized in the synthesis of various pesticides and other agricultural chemicals.[4]
-
Fine Chemicals: It serves as an intermediate in the production of fragrances and flavoring agents.[4]
Conclusion
4-Chlorobutanal is a reactive and versatile chemical intermediate with significant applications in synthetic chemistry. A thorough understanding of its properties, structure, and reactivity is crucial for its effective and safe use in research and development, particularly within the pharmaceutical and agrochemical industries. The synthetic protocols and characterization data provided in this guide serve as a foundational resource for scientists engaged in these fields.
References
- 1. 4-Chloro-1-butanol(928-51-8) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Chloro-1-butanol | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobutanal | C4H7ClO | CID 242200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ir.library.louisville.edu [ir.library.louisville.edu]
- 5. 4-Chloro-1-butanol [webbook.nist.gov]
- 6. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 4-Chloro-1-butanol [webbook.nist.gov]
- 8. PubChemLite - 4-chlorobutanal (C4H7ClO) [pubchemlite.lcsb.uni.lu]
